A highly efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a precursor to N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, has been reported. [] The synthesis involves a series of regioselective substitutions on a pyridine ring, ultimately leading to the desired product. While the specific synthesis of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide isn't detailed in the analyzed literature, it likely involves further modification of this precursor.
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is primarily used as an intermediate in the synthesis of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77). [] TL-77 is a novel styryl benzylsulfone derivative that has demonstrated improved oral bioavailability compared to ON01910.Na (Rigosertib), a phase III anticancer agent. [] TL-77 exhibits potent growth inhibitory activity in vitro, with a GI50 of less than 1 μM against HCT-116 cells, and is 3 to 10 times more potent against tumor cell lines compared to normal cells. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6